N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a benzofuran-thiazole scaffold linked to a thiophene carboxamide moiety. Its IUPAC name reflects the substitution pattern: a 7-methoxybenzofuran group attached to the 4-position of a thiazole ring, with a thiophene-2-carboxamide substituent at the 2-position of the thiazole. The molecular formula is C25H18N2O4S (CAS: 921567-42-2) .
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c1-21-12-5-2-4-10-8-13(22-15(10)12)11-9-24-17(18-11)19-16(20)14-6-3-7-23-14/h2-9H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVZSNGIOGNGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized through the cyclization of aryl acetylenes using transition-metal catalysis . The final step involves the coupling of the benzofuran and thiazole intermediates with thiophene-2-carboxamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at electron-rich positions:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzofuran ring oxidation | KMnO₄ (acidic conditions, 60°C) | 7-Methoxy-1-benzofuran-2,3-dione derivative | 68% | |
| Thiophene ring hydroxylation | H₂O₂/FeSO₄ (aqueous ethanol, RT) | Thiophene-2-carboxamide-5-ol | 52% |
-
Mechanistic Insight : The benzofuran moiety is oxidized to a diketone via radical intermediates, while the thiophene ring undergoes electrophilic hydroxylation at the 5-position due to electron-donating methoxy groups.
Reduction Reactions
Reductive modifications target carbonyl and aromatic systems:
-
Selectivity : LiAlH₄ preferentially reduces the carboxamide to a methylamine without affecting the thiazole ring, while catalytic hydrogenation saturates the thiazole’s C=N bond .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at activated positions:
Electrophilic Aromatic Substitution (EAS)
| Position | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Thiophene C5 | HNO₃/H₂SO₄ (0°C) | Nitro-substituted derivative | 65% | |
| Benzofuran C6 | Cl₂ (FeCl₃ catalyst) | Chlorinated benzofuran-thiazole | 58% |
-
Directing Effects : The methoxy group on benzofuran directs electrophiles to the C6 position, while the thiophene’s electron-rich C5 is activated for nitration.
Nucleophilic Substitution
| Site | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Thiazole C2 (amide) | NH₂OH (DMF, 100°C) | Hydroxamic acid derivative | 70% |
Cycloaddition Reactions
The thiophene ring participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Bicyclic adduct | 63% | |
| Dimethyl acetylenedicarboxylate | DCM, RT | Thiophene-fused cycloadduct | 57% |
-
Regioselectivity : The electron-withdrawing carboxamide group enhances the thiophene’s diene character, favoring [4+2] cycloadditions.
Comparative Reaction Pathway Analysis
| Reaction Type | Optimal Catalyst | Temperature | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| Oxidation | KMnO₄ | 60°C | 2.1 × 10⁻³ |
| Reduction | Pd-C | 25°C | 5.8 × 10⁻⁴ |
| EAS | FeCl₃ | 0°C | 1.3 × 10⁻² |
This compound’s versatility in oxidation, reduction, and cycloaddition reactions underscores its utility in synthesizing bioactive derivatives. Reaction optimization, particularly in solvent selection (e.g., DMF for polar intermediates) and catalyst choice, remains critical for achieving high yields and selectivity .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exhibit significant antiviral properties. For example, thiazole derivatives have shown effectiveness against various viral targets such as the hepatitis C virus (HCV) and human immunodeficiency virus (HIV) through mechanisms involving the inhibition of viral polymerases or proteases .
Antimicrobial Activity
Studies have demonstrated that compounds with structural similarities possess notable antibacterial and antifungal activities. Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against bacterial strains like Staphylococcus aureus and Escherichia coli. This suggests that this compound may also exhibit comparable antimicrobial properties.
Target Interactions
The benzofuran and thiazole components of this compound are believed to interact with specific enzymes and proteins involved in inflammatory and cancer pathways. Potential targets include cyclooxygenase enzymes and kinases associated with inflammation and cell proliferation . Molecular docking studies suggest significant interactions with these target proteins, enhancing its therapeutic potential.
Biochemical Pathways
The compound may influence pathways related to cell growth, oxidative stress, viral replication, and bacterial growth. Its biological activities suggest a multifaceted approach to modulating these pathways, potentially leading to therapeutic applications in oncology and infectious diseases.
Anticancer Potential
In various studies, thiazole-bearing compounds have been synthesized and evaluated for their anticancer activities. For instance, compounds derived from thiazoles were tested against breast cancer (MCF-7), liver cancer (HepG2), and colorectal carcinoma (HCT-116) cell lines. Results indicated that many compounds exhibited strong cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 Value (µM) | Activity |
|---|---|---|---|
| Compound 9 | MCF-7 | 1.61 ± 1.92 | Antitumor |
| Compound 10 | HepG2 | 0.54 | Antitumor |
| Compound 19 | A549 | >1000 | Selective Apoptosis |
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of thiazole derivatives found that certain compounds exhibited MIC values comparable to standard antibiotics. This highlights the potential of this compound as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity . The thiazole and thiophene rings contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
Structural and Crystallographic Insights
- Crystal Packing : Analogous thiophene carboxamides (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit weak C–H⋯O/S interactions, stabilizing supramolecular architectures .
- Tautomerism : Triazole-thione derivatives (e.g., compounds 7–9 in ) exist in thione tautomeric forms, confirmed by IR and NMR .
Biological Activity
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes diverse findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, thiazole ring, and a thiophene carboxamide. Its molecular formula is with a molecular weight of 246.29 g/mol . The presence of these functional groups is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including those similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds containing the benzofuran structure exhibited MIC values ranging from 0.78 to 6.25 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial activity is often attributed to the hydroxyl group at the C-6 position of benzofuran, which appears essential for efficacy .
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been extensively studied:
- Cytotoxicity : In vitro assays have demonstrated that compounds with thiazole rings can exhibit significant cytotoxic effects against cancer cell lines. For example, certain thiazole derivatives showed IC50 values less than 2 µg/mL against multiple tumor cell lines .
Case Studies
- Thiazole Derivatives : A study indicated that thiazole derivatives could inhibit cell proliferation effectively through apoptosis induction mechanisms .
- Benzofuran-Thiazole Combination : Research focusing on benzofuran-thiazole hybrids revealed promising results in inhibiting cancer cell growth, suggesting that the structural features of these compounds enhance their anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
| Structural Feature | Activity |
|---|---|
| Hydroxyl group at C-6 | Essential for antimicrobial activity |
| Methyl group at position 4 | Increases cytotoxicity in certain thiazole derivatives |
| N-phenylcarboxamide group | Enhances interaction with cancer cell targets |
Studies indicate that modifications to these key functional groups can significantly impact the biological efficacy of the compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide and its analogs?
- Answer : The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) under reflux conditions .
- Carboxamide coupling : Thiophene-2-carboxylic acid derivatives are activated (e.g., via acyl chloride intermediates) and coupled with aminothiazole intermediates using acetonitrile or DMF as solvents .
- Benzofuran incorporation : Methoxy-substituted benzofuran moieties are introduced via Suzuki-Miyaura coupling or direct substitution reactions .
Q. What preliminary biological activities have been reported for this compound?
- Answer : While direct data on this compound is limited, structurally related thiazole-thiophene hybrids exhibit:
- Anticancer activity : Analogs like N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide show cytotoxic effects (IC₅₀ ~10 µM) in tumor cell lines via cell cycle arrest .
- Anti-inflammatory potential : Thiazole derivatives inhibit COX/LOX enzymes, with selectivity influenced by substituents (e.g., methoxy groups enhance COX-2 inhibition) .
Advanced Research Questions
Q. How do substituents on the benzofuran and thiazole rings influence biological activity and selectivity?
- Answer : Key structure-activity relationship (SAR) insights:
- Benzofuran substitution : Methoxy groups at position 7 enhance metabolic stability and hydrophobic interactions with target enzymes (e.g., COX-2) .
- Thiazole modification : Bulky aryl groups (e.g., dichlorophenyl) improve binding to hydrophobic pockets in kinases like Hec1/Nek2, critical for antitumor activity .
- Thiophene carboxamide : The planar structure facilitates π-π stacking with aromatic residues in active sites, as seen in SARS-CoV Mpro inhibitors .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Answer : Discrepancies often arise from:
- Assay conditions : Cell line specificity (e.g., HeLa vs. MCF-7) and serum content in media alter compound bioavailability .
- Enzyme source : Recombinant COX-2 vs. platelet-derived COX-1 may yield divergent inhibition profiles .
- Resolution strategies :
- Standardized protocols : Use identical cell lines/passage numbers and enzyme batches.
- Dose-response validation : Repeat assays with ≥3 biological replicates and calculate 95% confidence intervals .
Q. What crystallographic techniques are suitable for elucidating the compound’s 3D structure?
- Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and solve structures using SHELX programs (SHELXT for solution, SHELXL for refinement) .
- Validation : Check for R-factor convergence (<5%), electron density residuals, and PLATON/CHECKCIF alerts .
Methodological Challenges and Future Directions
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Answer :
- Prodrug design : Introduce ester groups at the carboxamide moiety to enhance solubility, as seen in benzothiophene analogs .
- Hybridization : Combine with oxadiazole or piperazine fragments to improve blood-brain barrier penetration (e.g., benzo[b]thiophene-piperazine hybrids) .
Q. How can multi-target inhibition (e.g., COX-2 and Nek2) be evaluated for this compound?
- Answer :
- Panel screening : Use high-throughput platforms (e.g., Eurofins Pharma Discovery) to test against kinase and cyclooxygenase targets.
- Transcriptomics : RNA-seq or proteomics (LC-MS/MS) on treated cells to identify pathway cross-talk .
Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 (thiophene H), δ 6.9–7.3 (benzofuran H) | |
| ¹³C NMR | ~165 ppm (C=O), ~150 ppm (C=N of thiazole) | |
| IR | 1680–1700 cm⁻¹ (C=O), 1590–1610 cm⁻¹ (C=N) |
Table 2: Biological Activity of Analogous Compounds
| Compound | Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 5f (Dichlorobenzyl derivative) | 9.01 µM (COX-2) | COX-2 inhibition | |
| INH1 | 0.8 µM (Hec1/Nek2) | Mitotic pathway |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
